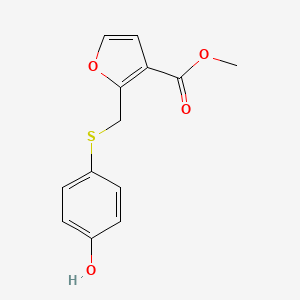

Methyl 2-(((4-hydroxyphenyl)thio)methyl)furan-3-carboxylate

Description

Properties

Molecular Formula |

C13H12O4S |

|---|---|

Molecular Weight |

264.30 g/mol |

IUPAC Name |

methyl 2-[(4-hydroxyphenyl)sulfanylmethyl]furan-3-carboxylate |

InChI |

InChI=1S/C13H12O4S/c1-16-13(15)11-6-7-17-12(11)8-18-10-4-2-9(14)3-5-10/h2-7,14H,8H2,1H3 |

InChI Key |

AHVKBKZFKWUWHL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OC=C1)CSC2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(((4-hydroxyphenyl)thio)methyl)furan-3-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example:

- Step 1 : Introduce the thioether group via reaction of 4-hydroxythiophenol with a methylene halide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Attach the furan-3-carboxylate moiety using esterification or alkylation, requiring strict temperature control (60–80°C) and anhydrous solvents (e.g., THF or DCM) to avoid side reactions .

- Critical factors : Reaction pH (neutral to slightly basic), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- IR spectroscopy : Confirm functional groups like the ester carbonyl (~1700 cm⁻¹), hydroxyl (~3200–3500 cm⁻¹), and thioether (C-S stretch, ~600–700 cm⁻¹) .

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene protons at δ 3.5–4.5 ppm) and ester carbonyl carbons (~165–170 ppm) .

- UV-Vis : Detect conjugation between the furan and hydroxyphenyl groups (λmax ~250–300 nm) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous thiophene/furan derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing the hydroxyphenyl group with halogenated analogs) to isolate bioactivity drivers .

- Meta-analysis : Compare datasets from multiple sources, focusing on assay conditions (e.g., pH, cell line variability) that may explain discrepancies .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins and validate with experimental IC₅₀ values .

Q. What strategies optimize regioselectivity during functionalization of the furan ring in this compound?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the hydroxyphenyl moiety) to steer electrophilic substitution to the furan’s C5 position .

- Catalytic control : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at specific sites .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at electron-rich positions .

Q. How does the hydroxyphenylthio group influence the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Perform accelerated degradation studies in PBS (pH 7.4, 37°C) with HPLC monitoring to track ester hydrolysis .

- Oxidative resistance : Expose to H₂O₂ or liver microsomes to assess thioether oxidation to sulfoxide/sulfone derivatives .

- Light sensitivity : Conduct UV stability tests (λ = 254 nm) to evaluate photodegradation pathways .

Q. What in silico tools are effective for predicting its pharmacokinetic properties and toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.